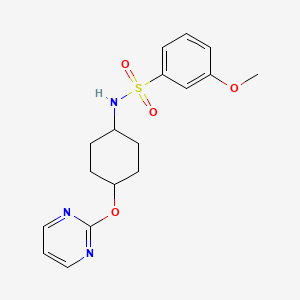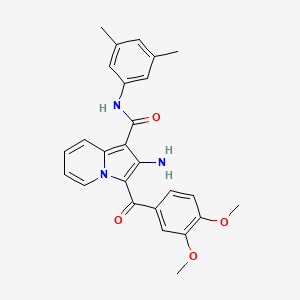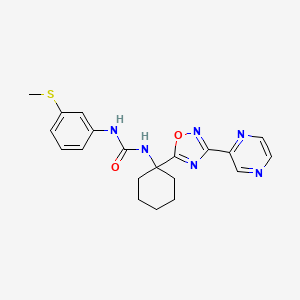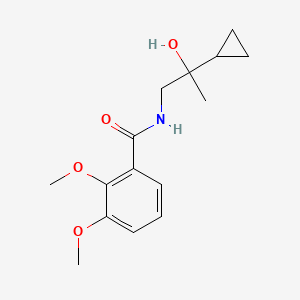![molecular formula C22H30N6O4 B2729559 5-(4-acetylpiperazin-1-yl)-3-(2-(azepan-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021026-12-9](/img/structure/B2729559.png)
5-(4-acetylpiperazin-1-yl)-3-(2-(azepan-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-acetylpiperazin-1-yl)-3-(2-(azepan-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H30N6O4 and its molecular weight is 442.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
5-(4-acetylpiperazin-1-yl)-3-(2-(azepan-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been investigated for its potential in cancer treatment. Research suggests that derivatives of this compound, such as ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate, demonstrate antitumor activity in mice. These derivatives are precursors to active ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, which are potent antimitotic agents. Studies indicate that changes in the side chain of these compounds can significantly affect their biological activity, particularly against various human cancer cell lines (Temple et al., 1992).
Cyclic Phosphodiesterase Inhibition
The compound and its related derivatives have been studied as inhibitors of cyclic adenosine monophosphate (cAMP) phosphodiesterase. This enzyme is crucial in various biochemical pathways related to cellular signaling. Derivatives like 5,7-di-n-propyl-3-ethoxycarbonylpyrazolo[1,5-a]pyrimidine have shown potent inhibition of lung and heart phosphodiesterase. The efficacy of these inhibitors depends on the length of the alkyl group in the pyrazolo[1,5-a]pyrimidine ring, indicating a specific structure-activity relationship (Novinson et al., 1975).
Synthesis and Modification for Diverse Applications
Research in the field of heterocyclic chemistry has explored the synthesis and modifications of pyrido[2,3-d]pyrimidine derivatives for various applications. Studies have reported methods for generating isomeric compounds, which could be useful in developing new pharmaceuticals or chemical agents. For instance, reactions involving hydrazines and ketenes have been used to synthesize pyrazolo[3,4-d]pyrimidines, a class to which our compound belongs. Such synthetic pathways are essential for creating novel compounds with potential therapeutic applications (Dorokhov et al., 1993).
Antibacterial Activity and Cytotoxicity
New derivatives of the compound, specifically pyrazolo[1,5-a]-pyrimidines, have been synthesized and tested for antibacterial activity and cytotoxicity. These studies are pivotal in discovering new antimicrobial agents, which can be crucial in treating various bacterial infections. The research also assesses the safety profile of these compounds by evaluating their cytotoxic effects, an important aspect of drug development (Al-Adiwish et al., 2013).
Propriétés
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-3-[2-(azepan-1-yl)-2-oxoethyl]-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4/c1-16(29)25-11-13-26(14-12-25)17-7-8-23-20-19(17)21(31)28(22(32)24(20)2)15-18(30)27-9-5-3-4-6-10-27/h7-8H,3-6,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQQFFTZFHXHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C3C(=NC=C2)N(C(=O)N(C3=O)CC(=O)N4CCCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729478.png)
![5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2729480.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2729482.png)
![N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methoxybenzohydrazide](/img/structure/B2729483.png)
![8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2729486.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2729490.png)





![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2729498.png)

